2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
The compound 5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule characterized by the presence of multiple aromatic rings and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
5-(4-NITROPHENOXY)-2-{6-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: is unique due to its specific structural features, such as the presence of multiple nitro groups and the isoindoline-1,3-dione scaffold.
Properties
Molecular Formula |
C33H17N5O10 |
---|---|
Molecular Weight |
643.5 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-[6-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H17N5O10/c39-30-24-14-12-22(47-20-8-4-18(5-9-20)37(43)44)16-26(24)32(41)35(30)28-2-1-3-29(34-28)36-31(40)25-15-13-23(17-27(25)33(36)42)48-21-10-6-19(7-11-21)38(45)46/h1-17H |
InChI Key |
DEMMYVBKKYCTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])N5C(=O)C6=C(C5=O)C=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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